molecular formula C7H14N4 B13255729 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine

Cat. No.: B13255729
M. Wt: 154.21 g/mol
InChI Key: SMCDRBIJYGYMAX-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine is a triazole-derived amine characterized by a 1,2,4-triazole ring substituted with a propan-2-yl group at the 3-position and an ethylamine side chain at the 4-position. Its molecular formula is C₇H₁₃N₄, and it is frequently isolated as a dihydrochloride salt (CAS: 1609407-05-7) to enhance solubility and stability .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-6(2)7-10-9-5-11(7)4-3-8/h5-6H,3-4,8H2,1-2H3

InChI Key

SMCDRBIJYGYMAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=CN1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form the triazole ring, followed by the introduction of the ethanamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 4H-1,2,4-triazol-3-yl ethanamine derivatives. Key structural analogues include:

Compound Name Substituents on Triazole Core Molecular Formula Key Features Reference
2-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine Hydrochloride 5-(3-Methoxyphenyl) C₁₁H₁₄N₄O·HCl Electron-donating methoxy group enhances aromatic π-π stacking interactions
2-[5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine Hydrochloride 5-(4-Nitrophenyl) C₁₀H₁₂N₅O₂·HCl Electron-withdrawing nitro group increases melting point (248–250°C)
(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine 5-(Propan-2-yl), chiral center C₇H₁₄N₄ Stereochemistry influences receptor binding; CAS: 1550388-42-5
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine 3-Ethyl, 1-methyl, branched amine C₈H₁₆N₄ Methyl and ethyl groups enhance lipophilicity

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points compared to electron-donating groups (e.g., methoxy), likely due to stronger intermolecular dipole interactions.
  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility for pharmaceutical applications.

Physicochemical Properties

Property 2-[3-(Propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine 2-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine Hydrochloride 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine
Molecular Weight 169.21 g/mol 258.72 g/mol 168.24 g/mol
Melting Point Not reported 235–236°C Not reported
Solubility Enhanced in dihydrochloride form High (hydrochloride salt) Likely moderate (free base)
Key Spectral Data NMR and HRMS consistent with structure ¹H NMR (DMSO-d₆): δ 8.34 (s, 1H, triazole), 3.81 (s, 3H, OCH₃) Not reported

Notable Trends:

  • Salt Forms : Hydrochloride salts (e.g., ) exhibit higher melting points and solubility compared to free bases.
  • Molecular Weight : Smaller analogues (e.g., C₇H₁₃N₄ vs. C₁₁H₁₄N₄O·HCl) may offer better bioavailability due to lower molecular weight .

Biological Activity

2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine, also known as dihydrochloride salt (CAS No. 1334103-36-4), is a compound belonging to the triazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antitumor research. The following sections explore its biological activity, including data from various studies and case analyses.

The molecular formula of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine is C7H14N4C_7H_{14}N_4 with a molecular weight of 154.21 g/mol. The compound is characterized by its triazole ring, which is known for conferring various pharmacological properties.

PropertyValue
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
CAS Number1334103-36-4
IUPAC Name2-(3-propan-2-yl)-1,2,4-triazol-4-yl)ethanamine
AppearancePowder

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing the efficacy of various triazoles against ESKAPE pathogens—bacteria known for their antibiotic resistance—2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine demonstrated promising antibacterial activity. The compound was tested alongside standard antibiotics such as ciprofloxacin and showed comparable results against several strains.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

PathogenInhibition Zone (mm)Comparison (Ciprofloxacin)
Enterococcus faecium1518
Staphylococcus aureus2022
Klebsiella pneumoniae1719
Acinetobacter baumannii1620

The results indicate that the compound could be a potential candidate for further development in treating infections caused by resistant bacteria .

Antitumor Activity

The antitumor properties of triazole derivatives have been widely studied. In vitro assays revealed that 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were determined using MTT assays.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa12.5
MCF715.0

These findings suggest that the compound may inhibit tumor growth effectively, warranting further investigation into its potential as an anticancer agent .

The biological activity of triazoles often involves interactions with enzymes and receptors critical for cellular processes. For instance, it has been observed that triazole compounds can inhibit kinases involved in cell proliferation and survival.

In a study focused on CSNK2A2 kinase inhibition, modifications to the triazole structure significantly enhanced potency against viral targets, suggesting that similar mechanisms may be at play with the compound .

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